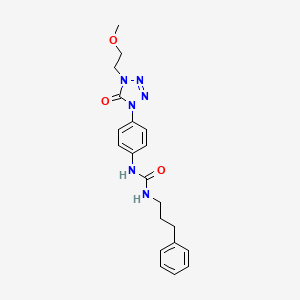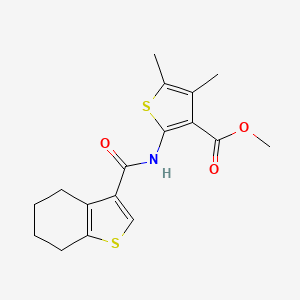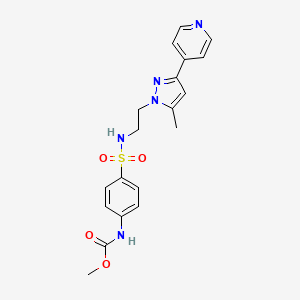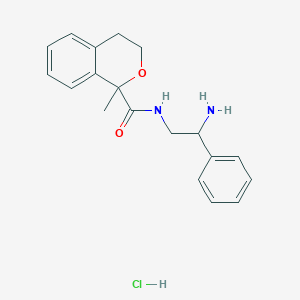
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants . The presence of the pyrrolidinone and dimethylphenyl groups may also confer certain properties or reactivities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of sulfonamides, pyrrolidinones, and dimethylphenyl groups. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis
Sulfonamides, like this compound, are generally stable under normal conditions but can participate in various chemical reactions. For example, they can undergo hydrolysis under acidic or basic conditions, or react with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group is polar and can form hydrogen bonds, which could affect the compound’s solubility and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of compounds similar to the given chemical, involving benzenesulfonamide derivatives, have been extensively studied. These compounds, often featuring modifications on the benzenesulfonamide moiety, have been analyzed for their structural properties using various spectroscopic methods (e.g., FT-IR, NMR, UV–Vis) and quantum chemical calculations to determine their electronic structures and potential reactivity profiles. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Mansour & Ghani, 2013).
Photodynamic Therapy Applications
- Certain benzenesulfonamide derivatives have shown promise in photodynamic therapy (PDT) for cancer treatment. Research on zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base has highlighted their potential as photosensitizers in PDT, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are pivotal for the success of Type II photodynamic therapeutic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Dynamics and Computational Studies
- Computational studies, including quantum chemical calculations and molecular dynamics simulations, have been applied to understand the interaction energies, adsorption, and corrosion inhibition properties of piperidine derivatives on metal surfaces. Such studies offer insights into the electronic properties and potential applications of these compounds in materials science and corrosion protection (Kaya et al., 2016).
Nonlinear Optical (NLO) Properties
- Research on thienyl-substituted pyridinium salts, including those with benzenesulfonamide moieties, has explored their second-order nonlinear optical properties. These studies contribute to the development of materials with potential applications in optical switching, telecommunications, and information processing (Li et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-4-5-16(10-14(13)2)21-12-15(11-19(21)22)20-26(23,24)18-8-6-17(25-3)7-9-18/h4-10,15,20H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBPDDCPMIUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile](/img/structure/B2742396.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)
![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)

![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)
![N-(2-ethyl-6-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2742409.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)
